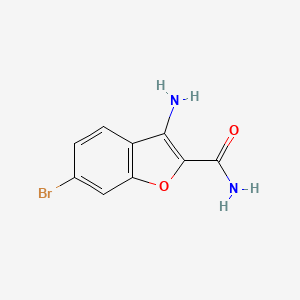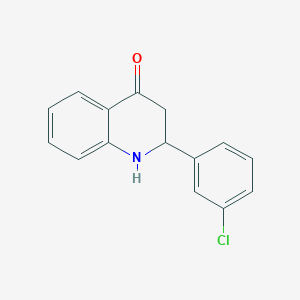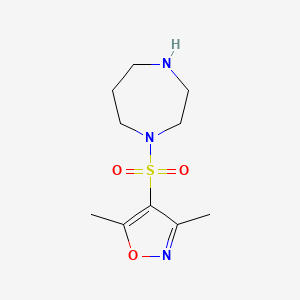![molecular formula C9H7Cl2N3S B11859913 [4-(2,3-Dichloro-phenyl)-thiazol-2-yl]-hydrazine](/img/structure/B11859913.png)
[4-(2,3-Dichloro-phenyl)-thiazol-2-yl]-hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(2,3-Dichloro-phenyl)-thiazol-2-yl]-hydrazine: is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound features a dichlorophenyl group attached to the thiazole ring, which can significantly influence its chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [4-(2,3-Dichloro-phenyl)-thiazol-2-yl]-hydrazine typically involves the reaction of 2,3-dichlorobenzaldehyde with thiosemicarbazide under acidic conditions to form the thiazole ring. The reaction is usually carried out in ethanol or another suitable solvent, and the mixture is heated to reflux for several hours. The product is then purified by recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the hydrazine moiety, potentially converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can take place at the aromatic ring and the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [4-(2,3-Dichloro-phenyl)-thiazol-2-yl]-hydrazine is used as an intermediate in the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential biological activities. Thiazole derivatives, in general, have shown promise as antimicrobial, antifungal, and anticancer agents. Researchers investigate the compound’s interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Medicine: The compound’s potential medicinal applications are explored in drug discovery and development. Its ability to interact with specific enzymes and receptors makes it a candidate for developing new pharmaceuticals. Studies focus on its efficacy, safety, and pharmacokinetic properties.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of [4-(2,3-Dichloro-phenyl)-thiazol-2-yl]-hydrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular interactions depend on the specific biological context and the target organism or system.
Comparación Con Compuestos Similares
- [4-(2,5-Dichloro-phenyl)-thiazol-2-yl]-hydrazine
- [4-(2,4-Dichloro-phenyl)-thiazol-2-yl]-hydrazine
- [4-(2,3-Dichloro-phenyl)-thiazol-2-yl]-amine
Comparison: While these compounds share a similar core structure, the position and nature of the substituents on the phenyl ring can significantly influence their chemical properties and biological activities. For example, the presence of different halogens or functional groups can alter the compound’s reactivity, solubility, and ability to interact with biological targets. [4-(2,3-Dichloro-phenyl)-thiazol-2-yl]-hydrazine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Propiedades
Fórmula molecular |
C9H7Cl2N3S |
|---|---|
Peso molecular |
260.14 g/mol |
Nombre IUPAC |
[4-(2,3-dichlorophenyl)-1,3-thiazol-2-yl]hydrazine |
InChI |
InChI=1S/C9H7Cl2N3S/c10-6-3-1-2-5(8(6)11)7-4-15-9(13-7)14-12/h1-4H,12H2,(H,13,14) |
Clave InChI |
HIAFWPWTMXECOV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)Cl)C2=CSC(=N2)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-(Azetidin-3-yl)-7-bromoimidazo[1,5-a]pyridine](/img/structure/B11859870.png)






